6-((Diethylamino)methyl)-2-methylpyrimidin-4-ol
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Overview
Description
6-[(Diethylamino)methyl]-2-methyl-4-pyrimidinol is a chemical compound with the molecular formula C9H15N3O. It is a metabolite of pirimiphos-methyl, a broad-spectrum organophosphate insecticide used for the protection of food from pests . This compound is also known by other names such as 2-(Diethylamino)-4-hydroxy-6-methylpyrimidine and 2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one .
Preparation Methods
The synthesis of 6-[(diethylamino)methyl]-2-methyl-4-pyrimidinol can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dimethyl-4-pyrimidinol with diethylamine under specific reaction conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
6-[(Diethylamino)methyl]-2-methyl-4-pyrimidinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives. For example, oxidation with potassium permanganate can yield 2-methyl-4-pyrimidinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Sodium borohydride is commonly used for this purpose.
Scientific Research Applications
6-[(Diethylamino)methyl]-2-methyl-4-pyrimidinol has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of 6-[(diethylamino)methyl]-2-methyl-4-pyrimidinol involves its interaction with specific molecular targets and pathways. As a metabolite of pirimiphos-methyl, it is involved in the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . This inhibition leads to the accumulation of acetylcholine, resulting in overstimulation of the nervous system and eventual paralysis of pests .
Comparison with Similar Compounds
6-[(Diethylamino)methyl]-2-methyl-4-pyrimidinol can be compared with other similar compounds, such as:
2-(Diethylamino)-4-hydroxy-6-methylpyrimidine: This compound shares a similar structure but differs in the position of the diethylamino group.
2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one: Another closely related compound with slight structural variations.
Pirimiphos-methyl: The parent compound from which 6-[(diethylamino)methyl]-2-methyl-4-pyrimidinol is derived.
The uniqueness of 6-[(diethylamino)methyl]-2-methyl-4-pyrimidinol lies in its specific chemical structure and its role as a metabolite of pirimiphos-methyl, contributing to its distinct chemical and biological properties .
Properties
CAS No. |
68087-21-8 |
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Molecular Formula |
C10H17N3O |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-(diethylaminomethyl)-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H17N3O/c1-4-13(5-2)7-9-6-10(14)12-8(3)11-9/h6H,4-5,7H2,1-3H3,(H,11,12,14) |
InChI Key |
ISJJUXPLURIOKP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC(=O)NC(=N1)C |
Origin of Product |
United States |
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